molecular formula C21H25NO4 B4687015 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate CAS No. 5757-24-4

2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate

Cat. No.: B4687015
CAS No.: 5757-24-4
M. Wt: 355.4 g/mol
InChI Key: AJDMNAGLUMADPU-UHFFFAOYSA-N
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Description

2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate is a chemical compound with the CAS number 5757-24-4. It is known for its unique structure, which includes a methoxyethyl group and a tert-butylbenzoyl group attached to a benzoate core. This compound is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

The synthesis of 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate typically involves the reaction of 4-tert-butylbenzoic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous

Mechanism of Action

The mechanism of action of 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate can be compared with other similar compounds, such as:

    4-tert-butylbenzoic acid: This compound shares the tert-butylbenzoyl group but lacks the methoxyethyl and benzoate components.

    2-methoxyethyl benzoate: This compound includes the methoxyethyl and benzoate groups but lacks the tert-butylbenzoyl group. The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)17-9-5-15(6-10-17)19(23)22-18-11-7-16(8-12-18)20(24)26-14-13-25-4/h5-12H,13-14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDMNAGLUMADPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364656
Record name 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5757-24-4
Record name 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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